molecular formula C50H68F3NO9S B610793 Seretide CAS No. 136112-01-1

Seretide

カタログ番号 B610793
CAS番号: 136112-01-1
分子量: 916.14
InChIキー: YYAZJTUGSQOFHG-IAVNQIGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Seretide is a medicinal product used for the regular treatment of asthma and chronic obstructive pulmonary disease (COPD). It contains two active ingredients: salmeterol and fluticasone propionate. Salmeterol is a long-acting beta-2 adrenergic receptor agonist that helps to keep the breathing tubes in your lungs open and relieves the symptoms of asthma and other chest conditions . Fluticasone propionate is a corticosteroid that reduces the swelling and irritation in the walls of the small air passages in the lungs, helping you to breathe more easily .


Molecular Structure Analysis

The molecular structure of Seretide is not directly available as it is a combination of two active ingredients, salmeterol and fluticasone propionate. Each of these ingredients has its own unique molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the action of Seretide are complex and involve interactions with biological systems. Salmeterol, a long-acting beta-2 adrenergic receptor agonist, binds to the beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and bronchodilation . Fluticasone propionate, a corticosteroid, reduces inflammation in the lungs .

科学的研究の応用

Application in Asthma Treatment

Specific Scientific Field

Respiratory Medicine - Asthma Treatment

Summary of the Application

Seretide has been used in the treatment of asthma, a common chronic disease in children . The medication is used to manage asthmatic symptoms and to research the molecular mechanisms of asthmatic disease .

Methods of Application or Experimental Procedures

The research involved the use of microarray datasets from the Gene Expression Omnibus database to screen differentially expressed genes between healthy control and asthmatic samples . The underlying molecular mechanisms were investigated by Kyoto Encyclopedia of Genes and Genomes pathway enrichment analysis .

Results or Outcomes

The study found 2011 differentially expressed genes by comparing asthmatic samples treated with Seretide and healthy controls . The enriched pathway of differentially expressed genes included signal transduction disorder (such as TGF-beta signaling pathway) and metabolism disorder (such as Phenylalanine metabolism) .

Application in COPD Treatment

Specific Scientific Field

Respiratory Medicine - COPD Treatment

Summary of the Application

Seretide, also known as Salmeterol/fluticasone propionate (SFC), has been used for the symptomatic treatment of patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It is also indicated for the reduction of all-cause mortality in patients with moderate to severe COPD .

Methods of Application or Experimental Procedures

The application of Seretide in COPD treatment involves its use as a bronchodilator therapy . The medication is used to improve quality of life, increase exercise capacity, and reduce morbidity and mortality .

Results or Outcomes

The use of Seretide in COPD treatment has shown significant changes to the treatment options for COPD . The new indications enable a wider application of SFC in COPD treatment and supporting data suggests greater efficacy than previously realized .

Comparison with Other Asthma Medications

Specific Scientific Field

Respiratory Medicine - Comparative Studies

Summary of the Application

Seretide has been compared with other asthma medications like Symbicort and Terbutaline Turbuhaler in a study . The purpose of this study was to compare the efficacy and safety of these medications in the treatment of asthma .

Methods of Application or Experimental Procedures

The study was a randomized, double-blind, parallel-group, active controlled, multinational Phase IIIB study . It involved comparing a variable dose of Symbicort with a high fixed maintenance dose of Seretide .

Results or Outcomes

The study found that both medications were effective in treating asthma, but the time to first severe asthma exacerbation and the number of severe asthma exacerbations were primary and secondary outcome measures respectively .

Role in COPD Treatment with Combination Inhalers

Specific Scientific Field

Respiratory Medicine - COPD Treatment with Combination Inhalers

Summary of the Application

Seretide, as part of dual and triple fixed-dose combination inhalers, plays a significant role in the treatment of Chronic Obstructive Pulmonary Disease (COPD) .

Methods of Application or Experimental Procedures

The application of Seretide in COPD treatment involves its use as part of combination inhalers . These inhalers offer advantages to patients by simplifying complex inhaler regimens .

Results or Outcomes

The use of Seretide in combination inhalers has shown significant improvements in lung function and patient outcomes compared with placebo, ICS or LABA monotherapy . It also achieves incrementally greater reduction in exacerbation rates compared with LABA/LAMA inhalers .

特性

IUPAC Name

[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24?,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZJTUGSQOFHG-IAVNQIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68F3NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seretide

CAS RN

136112-01-1
Record name Fluticasone propionate mixture with Salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136112011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。